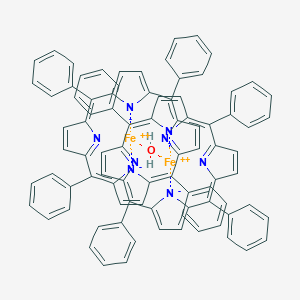

Iron (III) meso-tetraphenylporphine-MU-oxo dimer

説明

BenchChem offers high-quality Iron (III) meso-tetraphenylporphine-MU-oxo dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron (III) meso-tetraphenylporphine-MU-oxo dimer including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFKJCUSDKAMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H58Fe2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of μ-Oxo-bis[meso-tetraphenylporphinatoiron(III)]

This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the synthesis, purification, and detailed characterization of the μ-oxo-bis[meso-tetraphenylporphinatoiron(III)] dimer, commonly denoted as [(FeTPP)₂O]. This molecule is of significant interest as a stable iron(III) porphyrin complex, a crucial model for understanding the magnetic and spectral properties of heme-containing enzymes, and a versatile catalyst in oxidation reactions.[1][2] The protocols and analyses herein are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes.

Part 1: The Synthetic Pathway — From Monomer to Dimer

The synthesis of [(FeTPP)₂O] is fundamentally a hydrolysis reaction, starting from the commercially available or readily synthesized chloro[meso-tetraphenylporphinato]iron(III), or Fe(TPP)Cl.[3] The core principle involves the substitution of the axial chloride ligand with a hydroxide, followed by a condensation reaction between two hydroxo-iron(III) porphyrin intermediates to form the thermodynamically stable μ-oxo bridge.

Mechanistic Rationale

The formation of the μ-oxo dimer is driven by the propensity of the hydroxo-iron(III) porphyrin intermediate, [Fe(TPP)(OH)], to eliminate a water molecule. This process is facilitated by a basic aqueous environment which provides the hydroxide ions necessary to displace the chloride from the Fe(TPP)Cl precursor. The resulting Fe-O-Fe bond is a defining characteristic of the dimer and gives rise to its unique physicochemical properties.[4]

Below is a diagram illustrating the mechanistic steps from the precursor to the final dimerized product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step is followed by an expected observation, ensuring the reaction is proceeding as intended.

Materials:

-

Chloro[meso-tetraphenylporphinato]iron(III) (Fe(TPP)Cl)

-

Dichloromethane (DCM, CH₂Cl₂)

-

Aqueous Sodium Hydroxide (NaOH), 2 M

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Alumina (neutral, activity I)

-

Toluene

-

Heptane or Hexane

Workflow Diagram:

Sources

- 1. μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron Porphyrin as a Cytochrome P450 Model for the Degradation of Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]

- 4. Formation of mu-oxo dimer by the reaction of (meso-tetraphenylporphyrinato)iron(III) with various imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

structure and bonding in [Fe(TPP)]2O

An In-depth Technical Guide to the Structure and Bonding in μ-Oxo-Bis(tetraphenylporphyrinato)iron(III) ([Fe(TPP)]₂O)

Introduction

μ-Oxo-bis(tetraphenylporphyrinato)iron(III), commonly abbreviated as [Fe(TPP)]₂O, stands as a cornerstone molecule in the field of bioinorganic chemistry. This dimeric iron porphyrin complex serves as a critical synthetic model for the active sites of various heme-containing proteins and enzymes, including cytochromes P450 and methane monooxygenases. Its well-defined structure and fascinating electronic properties have made it an invaluable subject of study for understanding fundamental concepts of structure, bonding, and magnetic coupling in multinuclear metalloenzymes. This guide provides a comprehensive technical overview of the molecular and electronic structure of [Fe(TPP)]₂O, intended for researchers and professionals in chemistry and drug development.

Molecular Architecture and Crystallographic Insights

The defining feature of [Fe(TPP)]₂O is its dimeric structure, where two five-coordinate iron(III) tetraphenylporphyrin units are linked by a single bridging oxygen atom. Extensive X-ray crystallographic studies have provided a detailed picture of its three-dimensional architecture.

Coordination Geometry and Iron Center Displacement

Each iron center in the dimer adopts a five-coordinate, square pyramidal geometry. The four nitrogen atoms of the porphyrin macrocycle form the base of the pyramid, while the bridging oxo ligand occupies the apical position. Due to the pull of the apical oxo ligand, the iron(III) ion is displaced from the mean plane of the four porphyrin nitrogen atoms (the N₄ plane) towards the oxygen. This displacement is a characteristic feature of five-coordinate, high-spin iron porphyrins and is typically around 0.5 Å.[1]

The Fe-O-Fe Bridge: A Near-Linear Linkage

The Fe-O-Fe linkage is the most scrutinized structural element of the molecule. In the non-fluorinated [Fe(TPP)]₂O complex, this bridge is nearly linear, with a bond angle reported to be approximately 174.5-178.2°.[1][2] The Fe-O bond length is correspondingly short, measured at about 1.763 Å.[2] This geometry is crucial as it facilitates the electronic communication between the two iron centers, a topic that will be discussed in detail below.

Interestingly, modifications to the peripheral phenyl groups of the TPP ligand can subtly influence this geometry. For instance, fluorination of the phenyl rings, as seen in μ-oxo-bis[(octafluoro-meso-tetraphenylporphyrinato)iron(III)], results in a slightly more linear Fe-O-Fe angle of 178.34(19)° and a slightly longer Fe-O bond of 1.7816(6) Å.[2][3][4] In contrast, other related structures can exhibit significantly more bent Fe-O-Fe angles, which has profound effects on their magnetic properties.[5][6]

Electronic Structure and Antiferromagnetic Coupling

The electronic structure of [Fe(TPP)]₂O is dominated by the interaction between the two iron centers, which is mediated by the bridging oxo ligand.

High-Spin Iron(III) Centers

Mössbauer spectroscopy and magnetic susceptibility measurements confirm that each iron atom in the dimer is in the +3 oxidation state (ferric) and possesses a high-spin (S = 5/2) electron configuration.[7][8] In an isolated high-spin d⁵ system, one would expect a significant magnetic moment. However, [Fe(TPP)]₂O is essentially diamagnetic at room temperature, a phenomenon that points to a powerful interaction between the two paramagnetic centers.

Superexchange and Antiferromagnetic Coupling

The observed diamagnetism is a direct consequence of strong antiferromagnetic coupling between the two high-spin Fe(III) ions. This coupling occurs through a mechanism known as superexchange, where the p-orbitals of the bridging oxygen atom overlap with the d-orbitals of both iron centers, creating a pathway for the unpaired electrons to interact. The spins of the electrons on the adjacent iron centers align in an antiparallel fashion, effectively canceling each other out and resulting in a total spin state of S=0 for the molecule in its ground state.

The strength of this interaction is quantified by the exchange coupling constant, J. For [Fe(TPP)]₂O, the J value is approximately -136 cm⁻¹.[9] The negative sign signifies an antiferromagnetic interaction. The magnitude of J is sensitive to the geometry of the Fe-O-Fe bridge; a more linear angle and shorter Fe-O bonds generally lead to stronger orbital overlap and, consequently, a larger (more negative) J value and stronger antiferromagnetic coupling.[1]

Synthesis and Spectroscopic Characterization

The synthesis of [Fe(TPP)]₂O is straightforward and typically achieved through the base-catalyzed hydrolysis of the precursor complex, iron(tetraphenylporphyrinato) chloride, Fe(TPP)Cl.[10]

Reaction: 2 Fe(TPP)Cl + 2 NaOH → [Fe(TPP)]₂O + 2 NaCl + H₂O

A variety of spectroscopic techniques are essential for confirming the structure and electronic properties of the complex.

-

Infrared (IR) Spectroscopy: A characteristic asymmetric Fe-O-Fe stretching vibration appears in the IR spectrum, typically around 800-900 cm⁻¹, providing direct evidence for the oxo bridge.

-

Mössbauer Spectroscopy: This technique is particularly powerful for probing the iron centers. The isomer shift and quadrupole splitting values are characteristic of high-spin Fe(III) in a square pyramidal environment.[7][11]

-

UV-Vis Spectroscopy: The electronic spectrum is dominated by the intense Soret band (around 410-420 nm) and the weaker Q-bands (500-700 nm), which are characteristic of the porphyrin π-system.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the strong antiferromagnetic coupling, the molecule is NMR-active. Variable-temperature ¹³C NMR studies can be used to determine the exchange-coupling constant in solution.[9]

Tabulated Structural and Magnetic Data

The following tables summarize key structural and magnetic parameters for [Fe(TPP)]₂O and related complexes, illustrating the influence of peripheral substituents on the core structure.

Table 1: Selected Structural Parameters of [Fe(TPP)]₂O and Derivatives

| Compound | Fe-O Bond Length (Å) | Fe-O-Fe Angle (°) | Fe Displacement from N₄ Plane (Å) | Reference |

| [(TPP)Fe]₂O | 1.763(1) | 174.5(1) | ~0.50 | [2] |

| [(TTP)Fe]₂O | 1.74(3) | 178.2(3) | 0.53 | [1] |

| [(FeTPPF₂₈)₂O] | 1.7816(6) | 178.34(19) | N/A | [2] |

TTP = meso-tetrakis(p-tolyl)porphyrinato; TPPF₂₈ = octacosafluoro-meso-tetraphenylporphyrinato

Table 2: Magnetic Properties of [Fe(TPP)]₂O and Derivatives

| Compound | Exchange Coupling Constant (J, cm⁻¹) | Method | Reference |

| [(TPP)Fe]₂O | -135.7 | Solid-State Susceptibility | [9] |

| [(TPP)Fe]₂O | -145 | ¹³C NMR (in solution) | [9] |

| [(TPP(4-OCH₃))Fe]₂O | -146.8 | Solid-State Susceptibility | [9] |

| [(TTP)Fe]₂O | -142 | Solid-State Susceptibility | [1] |

Experimental Protocol: Magnetic Susceptibility Measurement

Determining the exchange coupling constant (J) is crucial for understanding the bonding in [Fe(TPP)]₂O. This is typically achieved by measuring the magnetic susceptibility of a solid sample over a range of temperatures using a SQUID (Superconducting Quantum Interference Device) magnetometer.

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed sample (typically 5-15 mg) of crystalline [Fe(TPP)]₂O is loaded into a gelatin capsule or other suitable sample holder. The exact mass is recorded.

-

Mounting: The sample holder is mounted in the SQUID magnetometer. The system is then purged with helium gas and cooled to the starting temperature (e.g., 300 K).

-

Data Collection: The magnetic moment of the sample is measured at a constant applied magnetic field (e.g., 0.5 Tesla) as the temperature is varied, typically from 300 K down to 2 K.

-

Diamagnetic Correction: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the molecule itself. The latter is calculated using Pascal's constants.

-

Data Analysis and Fitting: The molar magnetic susceptibility (χₘ) is plotted against temperature (T). The resulting data is then fit to the spin-Hamiltonian equation for an exchange-coupled dimer (the Bleaney-Bowers equation):

χₘ = (2Ng²β²/kT) * [3 + exp(-2J/kT)]⁻¹

Where N is Avogadro's number, g is the Landé g-factor, β is the Bohr magneton, k is the Boltzmann constant, and T is the temperature. The fitting procedure allows for the extraction of the exchange coupling constant, J.

Causality: This experiment works because the thermal energy (kT) at different temperatures alters the population of the magnetic energy levels. At very low temperatures, only the diamagnetic S=0 ground state is populated, resulting in near-zero susceptibility. As the temperature increases, the thermally accessible S=1 excited state becomes populated, leading to an increase in susceptibility, which peaks and then decreases at higher temperatures, following Curie-Weiss law behavior. The shape of this χₘ vs. T curve is uniquely dependent on the value of J.

Visualizations

Caption: Molecular structure of [Fe(TPP)]₂O.

Caption: Antiferromagnetic coupling in the Fe-O-Fe bridge.

References

-

Knölker, H.-J., & Raninga, P. K. (2022). μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions. Chemical Science, 14(2), 348-354. [Link]

-

Knölker, H.-J., & Raninga, P. K. (2022). μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions. RSC Publishing. [Link]

-

Pardasani, R. T., et al. (2012). Magnetic properties of [Fe(tpp)]2O. ResearchGate. [Link]

-

Knölker, H.-J., & Raninga, P. K. (2022). µ - Oxo-bis[(octacosafluoro- meso -tetraphenylporphyrinato)iron(III)] – Synthesis, Crystal Structure, and Catalytic Activity in Oxidation Reactions. ResearchGate. [Link]

-

Li, A.-R., Wei, H.-H., & Gang, L.-L. (1999). Structure and magnetic properties of (μ-oxo)bis[meso-tetrakis(p-tolyl-porphyrinato)iron(III)] and (μ-oxo)bis[N,N′-ethylenebis(2-acetylphenoliminato)iron(III)]. Inorganica Chimica Acta, 290(1), 51–56. [Link]

-

Liao, M.-S., & Scheiner, S. (2002). Electronic structure and bonding in metal porphyrins, metal=Fe, Co, Ni, Cu, Zn. The Journal of Chemical Physics, 117(1), 205-219. [Link]

-

Kotani, M. (1969). Electronic structure of iron in porphyrin complexes. Annals of the New York Academy of Sciences, 158(1), 20-49. [Link]

-

Kaczmarzyk, T., et al. (2015). Mössbauer spectroscopy of reduced forms of a Fe-tetraphenylporphyrine complex. ResearchGate. [Link]

-

Saito, T., et al. (2019). Synthesis of μ2-Oxo-Bridged Iron(III) Tetraphenylporphyrin-Spacer-Nitroxide Dimers and Their Structural and Dynamics Characterization by Using EPR and MD Simulations. PubMed. [Link]

-

Mandal, A. K., & Rath, S. P. (2010). Synthesis and characterization of anti-bisFe(III) porphyrins, syn-bisFe(III)-mu-oxo porphyrin, and syn-bisFe(III)-mu-oxo porphyrin cation radical. PubMed. [Link]

-

Sorokin, A. B., et al. (2019). The X-ray crystal structure of the illusive unsubstituted iron(III) phthalocyanine μ-oxo(1) dimer. DFT-predicted Mössbauer parameters and antiferromagnetic coupling constant. Macroheterocycles, 12(3), 254-259. [Link]

-

Wikipedia contributors. (2023). Tetraphenylporphyrin. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Iron(tetraphenylporphyrinato) chloride. Wikipedia. [Link]

-

Kaczmarzyk, T., et al. (2015). Mössbauer study of a tetrakis (pentafluorophenyl) porphyrin iron (III) chloride in comparison with the fluorine unsubstituted analogue. Nukleonika, 60(1), 57-61. [Link]

-

Mondal, S., et al. (2025). Realizing the magneto-structural correlation of a highly anisotropic Fe(III) porphyrin complex through ab-initio approaches. ChemRxiv. [Link]

-

Kaczmarzyk, T., et al. (2015). Mössbauer spectra: a) (TPP)Fe:Cl at 293 K, b) (TPP)Fe:Cl at 6 K, c) (F... ResearchGate. [Link]

Sources

- 1. Sci-Hub. Structure and magnetic properties of (μ-oxo)bis[meso-tetrakis(p-tolyl-porphyrinato)iron(III)] and (μ-oxo)bis[N,N′-ethylenebis(2-acetylphenoliminato)iron(III)] / Inorganica Chimica Acta, 1999 [sci-hub.jp]

- 2. μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of anti-bisFe(III) porphyrins, syn-bisFe(III)-mu-oxo porphyrin, and syn-bisFe(III)-mu-oxo porphyrin cation radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Electronic Structure of μ-Oxo-Bridged Iron Porphyrin Dimers

This guide provides a comprehensive exploration of the electronic structure of μ-oxo-bridged iron porphyrin dimers, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis, spectroscopic characterization, and theoretical underpinnings of these fascinating molecules, offering insights into the causal relationships behind experimental choices and protocols.

Introduction: The Significance of μ-Oxo-Bridged Iron Porphyrin Dimers

μ-Oxo-bridged iron(III) porphyrin dimers are synthetic analogs of naturally occurring heme systems and have garnered significant attention due to their relevance in biological processes and their potential catalytic applications.[1] These complexes, characterized by two iron porphyrin units linked by a single oxygen atom (Fe-O-Fe), serve as valuable models for understanding electron transfer, magnetic coupling, and the activation of small molecules in biological systems. Their unique electronic structure, arising from the interaction between the two iron centers mediated by the oxo bridge, is central to their reactivity and spectroscopic properties. A thorough understanding of this electronic framework is paramount for designing novel catalysts and therapeutic agents.

Synthesis of μ-Oxo-Bridged Iron Porphyrin Dimers

The formation of μ-oxo dimers is a characteristic reaction of iron(III) porphyrins.[2] Several synthetic strategies have been developed, with the "one-pot" procedure being a particularly efficient method.[3]

One-Pot Synthesis Methodology

This approach offers high yields (up to 93%) and procedural simplicity compared to other methods.[3] The core of this method involves the reaction of a meso-tetraarylporphyrin with an iron(II) salt, typically ferrous chloride, in a suitable solvent like dimethylformamide (DMF) under controlled pH conditions (pH 8-11).[3]

Experimental Protocol: One-Pot Synthesis [3]

-

Dissolution: Dissolve the meso-tetraarylporphyrin in DMF.

-

Iron Insertion: Add a solution of ferrous chloride in DMF to the porphyrin solution.

-

pH Adjustment: Adjust the pH of the reaction mixture to between 8 and 11 using a suitable base. The basic conditions are crucial for the formation of the μ-oxo bridge.

-

Reaction: Stir the mixture at room temperature, monitoring the reaction progress using UV-vis spectroscopy. The characteristic Soret band of the free-base porphyrin will shift upon metallation and subsequent dimerization.

-

Isolation: Upon completion, the μ-oxo dimeric iron(III) porphyrin can be isolated and purified using standard chromatographic techniques.

The proposed mechanism involves the initial formation of the iron(II) porphyrin, which is then oxidized to iron(III) and subsequently reacts with a hydroxide ion to form a hydroxo-iron(III) porphyrin intermediate. This intermediate then condenses with another iron(III) porphyrin unit to form the μ-oxo-bridged dimer.[3]

Logical Flow of Synthesis

Caption: One-pot synthesis workflow for μ-oxo-bridged iron porphyrin dimers.

Unraveling the Electronic Structure: A Multi-faceted Spectroscopic Approach

The defining feature of μ-oxo-bridged iron porphyrin dimers is the strong antiferromagnetic coupling between the two high-spin ferric (S=5/2) centers through the bridging oxygen atom.[4] This interaction leads to a diamagnetic (S=0) ground state at low temperatures, a feature that profoundly influences their spectroscopic signatures.[1][4] A combination of spectroscopic techniques is essential to fully elucidate the electronic structure.

X-ray Crystallography: The Geometric Blueprint

Single-crystal X-ray diffraction provides definitive structural information, including the crucial Fe-O-Fe bond angle and the distance between the two porphyrin planes.[3][5][6][7] The Fe-O-Fe angle can vary from nearly linear to significantly bent, a parameter that strongly influences the strength of the magnetic coupling.[1][7][8] For instance, in (μ-oxo)bis[(2,3,12,13-tetrabromo-5,10,15,20-tetraphenylporphyrinatoiron(III))], the Fe-O-Fe angle is 177.9(5)°.[3] In contrast, the unsubstituted iron(III) phthalocyanine μ-oxo(1) dimer exhibits a bent structure with an Fe-O-Fe angle of 152.4°.[5]

Table 1: Selected Crystallographic Data for μ-Oxo-Bridged Iron Dimers

| Compound | Fe-O-Fe Angle (°) | Fe-Fe Distance (Å) | Reference |

| [(TPPBr4)Fe]2O | 177.9(5) | 4.58 | [3] |

| (PcFe)2O (μ-oxo(1)) | 152.4 | - | [5] |

| [Fe2(μ-O)(L2)2Cl2]2+ | 180.0 | 3.541 | [7] |

| [Fe2(μ-O)(L5)2Cl2]2+ | 161 | - | [8] |

Mössbauer Spectroscopy: Probing the Iron Nucleus

Mössbauer spectroscopy is a powerful tool for determining the oxidation and spin states of the iron centers.[9][10][11] For μ-oxo-bridged iron(III) porphyrin dimers, the Mössbauer spectra typically show a single quadrupole doublet at room temperature, consistent with two equivalent high-spin Fe(III) ions. The isomer shift (δ) and quadrupole splitting (ΔEQ) values are characteristic of this electronic configuration.[9][11] DFT calculations can be employed to predict the Mössbauer parameters, with hybrid functionals often providing good agreement with experimental data for the magnitude of the antiferromagnetic coupling and the sign of the electric field gradient.[5]

Electron Paramagnetic Resonance (EPR) Spectroscopy: A Window into Magnetic Interactions

Due to the strong antiferromagnetic coupling, μ-oxo-bridged iron(III) porphyrin dimers are typically EPR silent in their S=0 ground state.[1] However, EPR signals can be observed from thermally populated excited states with higher spin multiplicity (S=1, 2, 3, 4, 5).[1] High-field EPR is often necessary to study these systems, as the zero-field splitting in the first thermally accessible S=1 state can be large.[1] Pulsed EPR techniques, such as ESEEM and ENDOR, can provide detailed information about the hyperfine couplings of macrocycle and axial ligand nuclei to the unpaired electrons on the metal centers.[12] The study of these dimers can also be facilitated by attaching a nitroxide spin label to each porphyrin core, allowing for the investigation of their structure and dynamics in solution using techniques like pulsed electron-electron double resonance (PELDOR or DEER).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Impact of Paramagnetism

While monomeric Fe(III) porphyrins are paramagnetic and exhibit broad, significantly shifted ¹H NMR spectra, the formation of the μ-oxo bridge and the resulting antiferromagnetic coupling leads to sharper and more diamagnetically-shifted signals.[13] This is a direct consequence of the quenching of the paramagnetism in the S=0 ground state.[13]

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of μ-oxo-bridged iron porphyrin dimers.

Theoretical Modeling: The Power of Density Functional Theory (DFT)

DFT calculations have become an indispensable tool for understanding the electronic structure and properties of μ-oxo-bridged iron porphyrin dimers.[5][14][15] These computational methods can accurately predict geometric parameters, spin-state energetics, and spectroscopic properties.

The choice of the exchange-correlation functional is critical for obtaining accurate results.[5][14] Hybrid functionals have been shown to be particularly effective in reproducing experimental observations, such as the antiferromagnetic coupling constant and Mössbauer quadrupole splitting.[5] DFT can also be used to investigate the influence of porphyrin substituents and crystal packing effects on the spin-state splitting.[14][15]

Functional Implications and Future Directions

The unique electronic structure of μ-oxo-bridged iron porphyrin dimers underpins their diverse reactivity. They have been investigated as catalysts for a range of oxidation reactions, including the hydroxylation of alkanes and the electrocatalytic reduction of oxygen (ORR).[8][13][16][17] The cofacial arrangement of the two porphyrin rings in the dimer is thought to be crucial for the four-electron reduction of O₂ to H₂O.[13][17] However, under catalytic conditions, the μ-oxo bridge can be cleaved, leading to changes in reactivity.[13][17]

Future research in this area will likely focus on the design of more robust and efficient catalysts by tuning the electronic properties of the porphyrin ligands and exploring different bridging motifs. The development of novel synthetic strategies to create heterodimers with different metals or porphyrin macrocycles could also open up new avenues for catalytic applications. Furthermore, advanced spectroscopic techniques and theoretical methods will continue to provide deeper insights into the intricate electronic structure of these important molecules.

References

-

Scharsach, A., et al. (2019). Synthesis of μ2-Oxo-Bridged Iron(III) Tetraphenylporphyrin-Spacer-Nitroxide Dimers and Their Structural and Dynamics Characterization by Using EPR and MD Simulations. Chemistry – A European Journal, 25(10), 2586-2596. [Link]

-

Li, J., et al. (2007). A new one-pot synthesis of μ-oxo dimeric iron(III) porphyrins from meso-tetraarylporphyrins. Tetrahedron Letters, 48(43), 7675-7678. [Link]

-

Reitti, M., et al. (2014). μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions. RSC Advances, 4(92), 50579-50585. [Link]

-

Van den Heuvel, W., et al. (2024). Decomposition of magnetic coupling in µ-oxo-bridged metal complexes. ChemRxiv. [Link]

-

Schugar, H. J., et al. (1972). Electronic Structure of Oxo-Bridged Iron(III) Dimers. Journal of the American Chemical Society, 94(8), 2691-2700. [Link]

-

Rath, S. P. (2017). Oxo- and hydroxo-bridged diiron(III) porphyrin dimers: Inorganic and bio-inorganic perspectives and effects of intermacrocyclic interactions. Coordination Chemistry Reviews, 335, 157-181. [Link]

-

de Villiers, K. A., et al. (2007). Speciation and structure of ferriprotoporphyrin IX in aqueous solution: Spectroscopic and diffusion measurements demonstrate dimerization, but not μ-oxo dimer formation. Inorganic Chemistry, 46(18), 7535-7545. [Link]

-

Telser, J., et al. (2012). High–Field EPR Studies on Three Binuclear μ–Oxo–Bridged Iron(III) Complexes: Na4[Fe(edta)]2O·3H2O, [Fe(phen)2(H2O)]2O(NO3)4·5H2O, and [Fe(salen)]2O. Applied Magnetic Resonance, 43(1-2), 119-138. [Link]

-

Zhang, D., et al. (2024). Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis. Inorganic Chemistry Frontiers. [Link]

-

Zhang, D., et al. (2024). Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis. Inorganic Chemistry Frontiers. [Link]

-

Schugar, H. J., et al. (1972). Electronic structure of oxo-bridge iron(III) dimers. Journal of the American Chemical Society, 94(8), 2691–2700. [Link]

-

Gorbunova, Y. G., et al. (2017). The X-ray crystal structure of the illusive unsubstituted iron(III) phthalocyanine μ-oxo(1) dimer. DFT-predicted Mössbauer spectra and antiferromagnetic coupling constant. Macroheterocycles, 10(2), 167-171. [Link]

-

Gonser, U., et al. (1968). Mössbauer studies of bonding in iron porphyrin-ligand systems. The Journal of Chemical Physics, 49(9), 4158-4164. [Link]

-

Walker, F. A. (2010). Pulsed EPR and NMR Spectroscopy of Paramagnetic Iron Porphyrinates and Related Iron Macrocycles: How To Understand Patterns of Spin Delocalization and Recognize Macrocycle Radicals. Inorganic Chemistry, 49(19), 8933-8954. [Link]

-

Collman, J. P., et al. (2004). Synthesis and Spectroscopy of μ-Oxo (O2-)-Bridged Heme/Non-heme Diiron Complexes: Models for the Active Site of Nitric Oxide Reductase. Inorganic Chemistry, 43(19), 6072-6080. [Link]

-

Slep, L. D., et al. (2012). Structural, EPR and Mössbauer Characterization of (μ-Alkoxo)(μ-Carboxylato)Diiron(II,III) Model Complexes for the Active Sites of Mixed-valent Diiron Enzymes. Inorganic Chemistry, 51(6), 3576-3591. [Link]

-

Yahsi, Y., et al. (2015). Crystal structure of a μ-oxo-bridged dimeric iron(III) complex. Journal of Structural Chemistry, 56(8), 1585-1589. [Link]

-

Osuka, A., et al. (2021). Ruthenium(iv) N-confused porphyrin µ-oxo-bridged dimers: acid-responsive molecular rotors. RSC Advances, 11(40), 24699-24703. [Link]

-

Sankaralingam, M., et al. (2021). μ-Oxo-bridged diiron(iii) complexes of tripodal 4N ligands as catalysts for alkane hydroxylation reaction using m-CPBA as an oxidant. Dalton Transactions, 50(23), 8049-8060. [Link]

-

Phillippi, M. A., & Goff, H. M. (1979). Oxidation of μ-oxo-bridged iron porphyrin dimers. Journal of the American Chemical Society, 101(25), 7641–7643. [Link]

-

Sankaralingam, M., et al. (2021). μ-Oxo-bridged diiron(iii) complexes of tripodal 4N ligands as catalysts for alkane hydroxylation reaction using m-CPBA as an oxidant. Dalton Transactions, 50(23), 8049-8060. [Link]

-

Barszcz, B., et al. (2002). Structure of the µ-oxo-dimer of trivalent iron (Fe) with TPP ligand. Molecular Physics Reports, 35, 128-131. [Link]

-

Radoń, M. (2017). Predicting spin states of iron porphyrins with DFT methods including crystal packing effects and thermodynamic corrections. Physical Chemistry Chemical Physics, 19(31), 20526-20542. [Link]

-

Radoń, M. (2017). Predicting Spin States of Iron Porphyrins with DFT Methods Including Crystal Packing Effects and Thermodynamic Corrections. ChemRxiv. [Link]

-

La Mar, G. N., et al. (1973). Proton magnetic resonance investigation of antiferromagnetic oxo-bridged ferric dimers and related high-spin monomeric ferric complexes. Journal of the American Chemical Society, 95(6), 1664–1669. [Link]

-

English, D. R., et al. (1982). Moessbauer spectra of oxidized iron porphyrins. Inorganic Chemistry, 21(10), 3845–3846. [Link]

-

Walker, F. A., & Simonis, U. (2011). Effect of Meso Substituents on Exchange-Coupling Interactions in μ-Oxo Iron(III) Porphyrin Dimers. Journal of the American Chemical Society, 113(22), 8652-8657. [Link]

-

Osuka, A., et al. (2021). Ruthenium(IV) N-confused porphyrin μ-oxo-bridged dimers: acid-responsive molecular rotors. RSC Advances, 11(40), 24699-24703. [Link]

-

Slep, L. D., et al. (2012). Structural, EPR, and Mössbauer characterization of (μ-alkoxo)(μ-carboxylato)diiron(II,III) model complexes for the active sites of mixed-valent diiron enzymes. Inorganic Chemistry, 51(6), 3576-3591. [Link]

-

Lyakin, O. Y., et al. (2015). EPR Spectroscopic Detection of the Elusive FeV═O Intermediates in Selective Catalytic Oxofunctionalizations of Hydrocarbons Mediated by Biomimetic Ferric Complexes. ACS Catalysis, 5(4), 2263–2272. [Link]

-

Fernandez, A., et al. (2024). Weak Exchange Interactions in Multispin Systems: EPR Studies of Metalloporphyrins Decorated with {Cr7Ni} Rings. Inorganic Chemistry. [Link]

-

Reichert, D., et al. (2022). ESR and Mössbauer Spectroscopy of Iron(III) Spin Crossover Complexes Based on Pentadentate Schiff Base Ligands with Pseudohalide Coligands. Magnetochemistry, 8(11), 143. [Link]

-

Palanikumar, L., et al. (2015). Non-heme μ-Oxo- and bis(μ-carboxylato)-bridged diiron(iii) complexes of a 3N ligand as catalysts for alkane hydroxylation: stereoelectronic factors of carboxylate bridges determine the catalytic efficiency. Dalton Transactions, 44(41), 18076-18086. [Link]

Sources

- 1. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 2. Synthesis of μ2 -Oxo-Bridged Iron(III) Tetraphenylporphyrin-Spacer-Nitroxide Dimers and their Structural and Dynamics Characterization by using EPR and MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electronic Structure of Oxo-Bridged Iron(III) Dimers [authors.library.caltech.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pleiades.online [pleiades.online]

- 7. μ-Oxo-bridged diiron( iii ) complexes of tripodal 4N ligands as catalysts for alkane hydroxylation reaction using m -CPBA as an oxidant: substrate vs. ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03135J [pubs.rsc.org]

- 8. μ-Oxo-bridged diiron(iii) complexes of tripodal 4N ligands as catalysts for alkane hydroxylation reaction using m-CPBA as an oxidant: substrate vs. self hydroxylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Mössbauer studies of bonding in iron porphyrin-ligand systems for The Journal of Chemical Physics - IBM Research [research.ibm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Post-synthetic modification of bis-iron( iii )-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01219D [pubs.rsc.org]

- 14. Predicting spin states of iron porphyrins with DFT methods including crystal packing effects and thermodynamic corrections - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

magnetic properties of high-spin Fe(III) oxo-dimers

An In-Depth Technical Guide to the Magnetic Properties of High-Spin Fe(III) Oxo-Dimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-spin Iron(III) oxo-dimers are ubiquitous structural motifs in bioinorganic chemistry and materials science, playing critical roles in oxygen activation, electron transfer, and catalysis. The magnetic properties of these dinuclear iron centers, arising from the coupling of the two high-spin Fe(III) (S=5/2) ions bridged by an oxo ligand, provide a profound insight into their electronic structure and reactivity. This technical guide offers a comprehensive exploration of the . It delves into the theoretical underpinnings of the superexchange interaction, governed by the Heisenberg-Dirac-van Vleck Hamiltonian and rationalized by the Goodenough-Kanamori rules. A significant portion of this guide is dedicated to the practical aspects of characterizing these magnetic properties, providing detailed, field-proven protocols for SQUID magnetometry, Electron Paramagnetic Resonance (EPR), and Mössbauer spectroscopy. Furthermore, we will dissect the magneto-structural correlations, offering a quantitative understanding of how geometric parameters like the Fe-O-Fe angle and Fe-O bond distance influence the strength of the magnetic coupling. This guide is designed to be an essential resource for researchers and professionals engaged in the study and application of these important iron-containing compounds.

Introduction: The Significance of Magnetic Coupling in Fe(III) Oxo-Dimers

High-spin Fe(III) oxo-dimers are fundamental building blocks in a vast array of biological and synthetic systems. In biology, this motif is found at the active sites of enzymes such as methane monooxygenase, ribonucleotide reductase, and hemerythrin, where the two iron centers cooperatively participate in reactions with molecular oxygen.[1][2] The magnetic interaction between the iron ions is not a mere spectroscopic curiosity; it is intimately linked to the electronic structure that dictates the dimer's reactivity. Understanding this magnetic coupling is therefore paramount for elucidating reaction mechanisms and designing novel catalysts or therapeutic agents.

The core of the magnetic phenomenon in these dimers lies in the superexchange interaction , a quantum mechanical effect where the magnetic moments of the two Fe(III) ions are coupled through the bridging oxygen atom.[1][3] This interaction can be either antiferromagnetic (spins aligned antiparallel, leading to a lower total spin) or ferromagnetic (spins aligned parallel, resulting in a higher total spin). For the vast majority of Fe(III) oxo-dimers, the coupling is strongly antiferromagnetic.

This guide will provide the theoretical framework and practical methodologies to thoroughly investigate these magnetic properties, enabling researchers to correlate structure with magnetic behavior and, ultimately, with function.

Theoretical Foundations of Magnetic Exchange

The Heisenberg-Dirac-van Vleck (HDVV) Hamiltonian

The magnetic interaction between the two high-spin Fe(III) centers (each with spin S₁ = 5/2 and S₂ = 5/2) in an oxo-dimer can be described by the Heisenberg-Dirac-van Vleck (HDVV) Hamiltonian:

**H = -2J(S₁ ⋅ S₂) **

where:

-

J is the exchange coupling constant, which quantifies the energy of the interaction.

-

J < 0 indicates antiferromagnetic coupling (singlet ground state).

-

J > 0 indicates ferromagnetic coupling (undecaplet ground state).

-

-

S₁ and S₂ are the spin operators for the two iron centers.

The energy levels of the dimer are split into a series of spin states with total spin S = S₁ + S₂, S₁ + S₂ - 1, ..., |S₁ - S₂|. For a high-spin Fe(III) dimer, this results in a spin ladder with S = 0, 1, 2, 3, 4, 5. The energy of each state is given by:

E(S) = -J[S(S+1) - S₁(S₁+1) - S₂(S₂+1)]

The Superexchange Mechanism and Goodenough-Kanamori Rules

The magnetic coupling in Fe(III) oxo-dimers is not a direct interaction between the two iron centers, but is mediated by the p-orbitals of the bridging oxo ligand. This indirect exchange is known as superexchange . The nature of this interaction can be qualitatively predicted by the Goodenough-Kanamori rules , which are based on the orbital overlap and electron occupancy.[1][4][5][6]

For a d⁵-d⁵ system like high-spin Fe(III), where each d-orbital is half-filled:

-

180° Fe-O-Fe linkage: Strong overlap between the Fe d-orbitals and the oxygen p-orbitals leads to a strong antiferromagnetic interaction.

-

90° Fe-O-Fe linkage: The d-orbitals on the two iron centers that overlap with the same oxygen p-orbital are orthogonal to each other. This leads to a weak ferromagnetic interaction.

Experimental Characterization Techniques

A multi-technique approach is essential for a comprehensive understanding of the .

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is the most direct method for probing the magnetic susceptibility of a material as a function of temperature and applied magnetic field.[7]

3.1.1. Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-15 mg of the powdered sample.

-

Place the sample in a gelatin capsule or a calibrated sample holder. Ensure the sample is packed tightly to prevent movement during measurement. For air-sensitive samples, loading should be performed in a glovebox.

-

-

Data Collection:

-

Temperature-Dependent Magnetic Susceptibility (χ vs. T):

-

Cool the sample to the lowest desired temperature (typically 2 K) in zero applied magnetic field (ZFC) or a small applied field (FC).

-

Apply a small DC magnetic field (e.g., 0.1 T).

-

Measure the magnetic moment as the temperature is increased from 2 K to 300 K.

-

-

Field-Dependent Magnetization (M vs. H):

-

Set the temperature to a low value (e.g., 2 K).

-

Measure the magnetic moment as the applied magnetic field is swept from a positive to a negative value and back (e.g., +7 T to -7 T to +7 T).

-

-

-

Data Analysis:

-

Correct the raw data for the diamagnetic contribution of the sample holder and the sample itself (using Pascal's constants).

-

Plot the molar magnetic susceptibility (χₘ) or the product χₘT versus temperature.

-

Fit the experimental χₘT vs. T data to the appropriate theoretical model derived from the HDVV Hamiltonian to extract the exchange coupling constant, J.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species. For high-spin Fe(III) (S=5/2), the EPR spectrum is highly sensitive to the local coordination environment and zero-field splitting parameters.[7][8][9][10]

3.2.1. Experimental Protocol:

-

Sample Preparation:

-

For powder spectra, pack a small amount of the solid sample into a quartz EPR tube.

-

For solution spectra, dissolve the sample in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN) and freeze the solution in liquid nitrogen to obtain a glass.

-

-

Instrumental Parameters:

-

Frequency: X-band (~9.5 GHz) is most common, but multi-frequency EPR (Q-band, W-band) can provide more detailed information.[7]

-

Temperature: Low temperatures (typically < 20 K) are required to observe signals from high-spin Fe(III) due to fast spin-lattice relaxation at higher temperatures.

-

Microwave Power: Use low microwave power to avoid saturation of the signal.

-

Modulation Amplitude and Frequency: Optimize for the best signal-to-noise ratio without distorting the lineshape.

-

-

Data Analysis:

-

The EPR spectrum of a high-spin Fe(III) dimer is often complex due to the contributions from different spin states and zero-field splitting.

-

The spectrum can be simulated using a spin Hamiltonian that includes the Zeeman interaction, zero-field splitting, and the exchange coupling term.

-

The analysis can provide information on the g-values, zero-field splitting parameters (D and E), and in some cases, an estimate of the J-value.

-

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that probes the local environment of iron nuclei.[10][11][12] It provides valuable information on the oxidation state, spin state, and coordination geometry of the iron centers.

3.3.1. Experimental Protocol:

-

Sample Preparation:

-

Data Collection:

-

Spectra are typically collected at low temperatures (e.g., 4.2 K or 77 K) to increase the recoil-free fraction and to slow down relaxation processes.

-

The spectrometer is calibrated using a standard α-iron foil at room temperature.[14]

-

-

Data Analysis:

-

The Mössbauer spectrum is characterized by several hyperfine parameters:

-

Isomer Shift (δ): Provides information about the oxidation state and covalency of the iron center. High-spin Fe(III) typically has δ values in the range of 0.3-0.6 mm/s.

-

Quadrupole Splitting (ΔE₋): Arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the coordination environment.

-

Magnetic Hyperfine Field (Bhf): In the presence of a magnetic field (either externally applied or internally generated), the nuclear energy levels split, resulting in a six-line spectrum. The magnitude of the splitting is proportional to the magnetic field at the nucleus.

-

-

Factors Influencing the Magnetic Coupling Constant (J)

The magnitude of the exchange coupling constant, J, in high-spin Fe(III) oxo-dimers is highly sensitive to the structural details of the Fe-O-Fe core.

Magneto-Structural Correlations

Extensive studies have established correlations between the J-value and key structural parameters:

-

Fe-O-Fe Bridging Angle (θ): This is the most dominant factor. The magnitude of the antiferromagnetic coupling (-J) generally increases as the Fe-O-Fe angle increases towards 180°.

-

Fe-O Bond Distance (r): Shorter Fe-O bond distances lead to better orbital overlap and stronger antiferromagnetic coupling.

-

Nature of Other Ligands: The electronic properties of the terminal and other bridging ligands can modulate the electron density at the iron centers and influence the strength of the superexchange interaction.

The following table provides a summary of magneto-structural data for a selection of high-spin Fe(III) oxo-dimers.

| Compound | Fe-O-Fe Angle (θ) [°] | Avg. Fe-O Distance (r) [Å] | J [cm⁻¹] | Reference |

| [Fe₂(O)(O₂CCH₃)₂(HB(pz)₃)₂] | 121.2 | 1.79 | -121 | [15] |

| [Fe₂(O)(phen)₄(H₂O)₂]⁴⁺ | 165.2 | 1.79 | -178 | [16] |

| [Fe₂(O)Cl₆]²⁻ | 180 | 1.76 | -195 | [16] |

| [(Fe(salen))₂O] | 142.2 | 1.77 | -90 | [17] |

| [(Fe(TPP))₂O] | 174.5 | 1.76 | -135 | [18] |

Note: The definition of the HDVV Hamiltonian can vary in the literature (H = -2JS₁S₂ or H = -JS₁S₂). The J values presented here are based on the H = -2JS₁S₂ convention.

Conclusion

The offer a rich source of information about their electronic structure and reactivity. A thorough characterization requires a synergistic approach, combining precise magnetic measurements with detailed spectroscopic analysis and a solid theoretical understanding. This guide has provided a comprehensive overview of the key concepts and experimental methodologies essential for researchers in this field. By carefully applying these techniques and interpreting the data within the framework of magneto-structural correlations, scientists can gain deeper insights into the fascinating world of these binuclear iron complexes and their vital roles in chemistry and biology.

References

-

Mössbauer Spectroscopy - SERC (Carleton). (2018). [Link]

-

ESR and Mössbauer Spectroscopy of Iron(III) Spin Crossover Complexes Based on Pentadentate Schiff Base Ligands with Pseudohalide Coligands. (2019). Molecules, 24(15), 2789. [Link]

-

Magnetic and high-frequency EPR studies of an octahedral Fe(III) compound with unusual zero-field splitting parameters. (2009). Dalton Transactions, (10), 1668-1674. [Link]

-

Crystal structure of a μ-oxo-bridged dimeric iron(III) complex. (2000). Transition Metal Chemistry, 25(3), 289-292. [Link]

-

University of Groningen Influence of side groups on 90 degrees superexchange Geertsma, W; Khomskii, D. (1996). Physical Review B, 54(5), 3011–3014. [Link]

-

Synthesis and Properties of Ba₆Fe₂Te₃S₇, with an Fe Dimer in a Magnetic Singlet State. (2014). Inorganic Chemistry, 53(5), 2696–2702. [Link]

-

SQUID Magnetometry and Low Temperature - ICMM-CSIC. (2023). [Link]

-

Mössbauer study of some biological iron complexes. (2003). Pramana, 61(5), 995-1002. [Link]

-

Structures and Properties of Dibridged (p-Oxo)diiron(III) Complexes. Effects of the Fe-0-Fe Angle. (1991). Inorganic Chemistry, 30(25), 4665-4672. [Link]

-

Goodenough-Kanamori rule - Scholarpedia. (2011). [Link]

-

⁵⁷Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry. (2021). Magnetochemistry, 7(9), 126. [Link]

-

Exchange and ordering in magnetic materials. (2013). [Link]

-

SQUID Magnetometry - Henry Royce Institute. (n.d.). [Link]

-

Magnetostructural J-Correlations in Fe(III) Complexes - A Revision. (2005). Inorganica Chimica Acta, 358(11), 3047-3052. [Link]

-

Magnetic coupling between Fe(NO) spin probe ligands through diamagnetic Ni II , Pd II and Pt II tetrathiolate bridges. (2023). Chemical Science, 14(33), 8933-8941. [Link]

-

A Complete Guide to Mössbauer Spectroscopy - AZoLifeSciences. (2023). [Link]

-

SAMPLES - Mössbauer spectrometers. (n.d.). [Link]

-

Superexchange - Wikipedia. (n.d.). [Link]

-

Magnetic Exchange Interactions in Oxo-Bridged Diiron(III) Systems: Density Functional Calculations Coupling the Broken Symmetry Approach. (2001). The Journal of Physical Chemistry A, 105(28), 6878–6885. [Link]

-

Tutorial: Basic principles, limits of detection, and pitfalls of highly sensitive SQUID magnetometry for nanomagnetism and. (2018). Journal of Applied Physics, 124(16), 161101. [Link]

-

integer-spin electron paramagnetic resonance of iron proteins. (1983). Biophysical Journal, 41(2), 191-203. [Link]

-

Structural and Magnetic Analysis of a Family of Structurally Related Iron(III)-Oxo Clusters of Metal Nuclearity Fe8, Fe12Ca4, and Fe12La4. (2023). Chemistry, 5(2), 1018-1035. [Link]

-

Structural, EPR and Mössbauer Characterization of (μ-Alkoxo)(μ-Carboxylato)Diiron(II,III) Model Complexes for the Active Sites of Mixed-valent Diiron Enzymes. (2010). Inorganic Chemistry, 49(17), 7853–7863. [Link]

-

Goodenough–Kanamori–Anderson Rules of Superexchange Applied to Ferrite Systems. (2021). In Ferrites. IntechOpen. [Link]

-

The Mössbauer study of atmospheric iron-containing aerosol in the coarse and PM2.5 fractions measured in rural site. (2015). Atmospheric Environment, 120, 393-400. [Link]

-

Orbital Phase Perspective of Goodenough- Kanamori-Anderson Rules (GKA Rules) in Superexchange Interaction. (2020). ChemRxiv. [Link]

-

Generation of a μ-1,2-hydroperoxo FeIIIFeIII and a μ-1,2-peroxo FeIVFeIII Complex. (2022). Angewandte Chemie International Edition, 61(18), e202117281. [Link]

-

Magnetic Characterization of the Infinitene Molecule. (2022). The Journal of Physical Chemistry A, 126(23), 3749–3755. [Link]

-

Mössbauer spectroscopy of Fe/S proteins. (2012). Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1827(8-9), 984-995. [Link]

-

Structure and magnetic properties of (μ-oxo)bis[meso-tetrakis(p-tolyl-porphyrinato)iron(III)] and (μ-oxo)bis[N,N′-ethylenebis(2-acetylphenoliminato)iron(III)]. (1985). Inorganica Chimica Acta, 102(2), 141-147. [Link]

-

V J-Coupling. (n.d.). [Link]

-

How do I calibrate Mössbauer data using a iron foil? - ResearchGate. (2020). [Link]

-

Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. (2007). Journal of Chemical Education, 84(7), 1201. [Link]

-

Binding site identification and structure determination of protein-ligand complexes by NMR. (2013). Methods in Enzymology, 523, 285-317. [Link]

-

Synthesis, spectral characterization, DNA interaction, anticancer and molecular docking studies on some transition metal complexes with bidentate ligand. (2016). Journal of Photochemistry and Photobiology B: Biology, 162, 569-581. [Link]

Sources

- 1. Superexchange - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. rds.ucmerced.edu [rds.ucmerced.edu]

- 5. Goodenough-Kanamori rule - Scholarpedia [scholarpedia.org]

- 6. researchgate.net [researchgate.net]

- 7. iim.unam.mx [iim.unam.mx]

- 8. Formation, Structure, and EPR Detection of a High Spin FeIV–Oxo Species Derived from Either an FeIII–Oxo or FeIII–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mosstool - Learn [mosstool.com]

- 12. The Writing Center | White Papers | Writing In Different... [writingcenter.gmu.edu]

- 13. mossbauer-spectrometers.com [mossbauer-spectrometers.com]

- 14. researchgate.net [researchgate.net]

- 15. nationalmaglab.org [nationalmaglab.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organization and Other Tips - Purdue OWL® - Purdue University [owl.purdue.edu]

- 18. idus.us.es [idus.us.es]

A Technical Guide to the Spectroscopic Identification of the Fe-O-Fe Moiety in Porphyrins

Audience: Researchers, scientists, and drug development professionals.

Abstract: The µ-oxo-bridged diiron(III) porphyrin dimer, characterized by its [PFe(III)-O-Fe(III)P] core, is a crucial structural motif in bioinorganic chemistry and catalysis. Its accurate identification is paramount for understanding reaction mechanisms, from biological oxygen transport to the development of novel oxidation catalysts. This guide provides an in-depth exploration of the primary spectroscopic techniques used to unambiguously identify the Fe-O-Fe moiety. We delve into the theoretical underpinnings and practical application of UV-Visible, Electron Paramagnetic Resonance (EPR), Mössbauer, and Resonance Raman (rR) spectroscopies. For each technique, we present the causal logic behind experimental choices, detailed protocols, and data interpretation strategies, grounded in authoritative references. This document is designed to serve as a comprehensive resource, enabling researchers to confidently characterize these important complexes.

Introduction: The µ-Oxo Diiron Porphyrin Dimer

The formation of a µ-oxo-bridged dimer is a characteristic reaction of many iron(III) porphyrins in the presence of base and water.[1][2] This process involves the condensation of two hydroxo-ferric porphyrin monomers, resulting in a dimeric structure where a single oxygen atom bridges the two iron centers. These dimers are not only synthetic curiosities but also serve as models for understanding the active sites of enzymes like cytochrome c oxidase and for the development of robust oxidation catalysts.[3][4][5]

The core challenge in their study lies in confirming the integrity of the Fe-O-Fe bridge, as it is susceptible to cleavage under various conditions.[5][6] A definitive characterization, therefore, mandates a multi-technique spectroscopic approach, where the insights from one method corroborate and complement the others.

Structure of the [PFe(III)-O-Fe(III)P] Moiety

The defining feature of the µ-oxo dimer is the linear or near-linear arrangement of the Fe-O-Fe unit, with the Fe-O bond lengths typically measuring between 1.76 Å and 1.78 Å.[7] Each iron center is a high-spin (S=5/2) ferric ion. A critical electronic feature is the strong antiferromagnetic coupling between the two iron centers, mediated by the bridging oxo ligand. This coupling results in a diamagnetic (S=0) ground state at ambient temperatures, a property with profound spectroscopic consequences.

Caption: Generalized structure of the µ-oxo-bridged diiron(III) porphyrin core.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is often the first line of investigation. While the iconic Soret and Q-bands dominate the spectrum of all porphyrins, the formation of the Fe-O-Fe bridge introduces subtle but diagnostic changes.[8][9]

Theoretical Basis & Interpretation

The electronic spectrum of a typical monomeric Fe(III) porphyrin, such as the chloride precursor [Fe(P)Cl], is distinct from that of the µ-oxo dimer. The key spectral changes upon dimerization are:

-

Red-Shift and Broadening of the Soret Band: The intense Soret band (typically ~410-420 nm) often shifts to a lower energy (red-shift) and broadens. This is attributed to exciton coupling between the two porphyrin rings.

-

Appearance of a Broad, Low-Intensity Band: A new, broad absorption band often appears in the 550-600 nm region.[6] This feature is sometimes assigned to an oxo-to-iron(III) charge-transfer transition, which is characteristic of the Fe-O-Fe unit.

Data Presentation: UV-Vis Spectral Features

| Species | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Oxo-Bridge Band (λ_max, nm) |

| Monomer [Fe(TPP)Cl] | ~418 | ~510, ~575, ~650 | - |

| Dimer [(Fe(TPP))₂O] | ~408 | ~571 | Yes (often broad feature) |

Note: Exact wavelengths are dependent on the specific porphyrin macrocycle and solvent.

Experimental Protocol: Monitoring Dimer Formation

This protocol outlines the in-situ monitoring of µ-oxo dimer formation from a ferric chloride porphyrin precursor.

-

Preparation: Prepare a stock solution of the monomeric iron(III) porphyrin chloride (e.g., [Fe(TPP)Cl]) in a non-coordinating solvent like dichloromethane (DCM) or toluene at a known concentration (e.g., 10 µM).

-

Baseline Spectrum: Record the UV-Vis spectrum of the monomeric solution from 350 nm to 700 nm. This is your T=0 reference.

-

Initiation of Dimerization: Add a dilute aqueous base (e.g., 1 M NaOH) to the porphyrin solution in a 1:1 v/v ratio and stir vigorously to create a biphasic mixture.[4] The hydrolysis and condensation occur at the interface.

-

Time-Course Monitoring: At regular intervals (e.g., every 5 minutes), carefully extract an aliquot from the organic phase, ensure it is free of emulsion, and record its UV-Vis spectrum.

-

Analysis: Overlay the spectra. Observe the decrease in the monomer's Soret peak intensity and the concomitant growth of the dimer's red-shifted Soret peak. Monitor for the appearance of the broad band in the 550-600 nm region. The reaction is complete when no further spectral changes are observed.

Magnetic Characterization: EPR Spectroscopy & Susceptibility

The magnetic properties of the µ-oxo dimer provide some of the most compelling evidence for its formation. The strong antiferromagnetic coupling between the two high-spin Fe(III) centers (S=5/2) results in a diamagnetic S=0 ground state.[10]

Theoretical Basis & Interpretation

-

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a technique that detects species with unpaired electrons (paramagnetic species). Since the S=0 ground state of the µ-oxo dimer has no unpaired electrons, it is "EPR-silent."[11] In contrast, the high-spin Fe(III) monomer precursor (S=5/2) typically displays a strong EPR signal, often around g ≈ 6.[12][13] Therefore, the disappearance of the g ≈ 6 signal upon addition of base is a powerful indicator of dimer formation.

-

Magnetic Susceptibility: Techniques like SQUID magnetometry directly measure the magnetic moment of a sample. A measurement showing a near-zero magnetic moment at room temperature confirms the diamagnetic S=0 ground state, providing definitive proof of the strong antiferromagnetic coupling characteristic of the Fe-O-Fe bridge.[10]

Experimental Workflow: EPR Analysis

Caption: Workflow for confirming Fe-O-Fe moiety formation using EPR spectroscopy.

Mössbauer Spectroscopy: A Nuclear-Level Probe

⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful, albeit specialized, technique for probing the oxidation state, spin state, and coordination environment of iron nuclei.[14] For µ-oxo diiron porphyrins, it provides a unique and unambiguous fingerprint.[15]

Theoretical Basis & Interpretation

Mössbauer spectra are characterized by two primary parameters:

-

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation and spin state. For a high-spin Fe(III) center in a µ-oxo dimer, the isomer shift is typically in the range of 0.3-0.5 mm/s.[16][17][18]

-

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. It is sensitive to the symmetry of the iron's environment. The two identical, symmetrically disposed iron centers in the dimer give rise to a characteristic doublet with a relatively large quadrupole splitting.

The observation of a single, sharp doublet with an isomer shift and quadrupole splitting in the characteristic range for high-spin Fe(III) is considered definitive proof of the symmetric Fe-O-Fe structure.[19]

Data Presentation: Typical Mössbauer Parameters

| Parameter | Typical Value Range (mm/s at 80 K) | Information Provided |

| Isomer Shift (δ) | 0.40 - 0.50 | Confirms high-spin Fe(III) oxidation state |

| Quadrupole Splitting (ΔE_Q) | 0.50 - 1.60 | Indicates symmetric coordination environment |

Source: Values compiled from references.[19]

Vibrational Spectroscopy: Resonance Raman (rR)

Resonance Raman spectroscopy is a highly sensitive technique for probing specific vibrational modes within a chromophore, such as the porphyrin macrocycle.[20] By tuning the excitation laser to an electronic absorption band of the Fe-O-Fe moiety, vibrations associated with this unit can be selectively enhanced, providing direct structural evidence.[21][22]

Theoretical Basis & Interpretation

The key vibrational mode for identification is the Fe-O-Fe asymmetric stretch, denoted as ν_as(Fe-O-Fe). This vibration is Raman-active and typically appears as a strong band in the 840-890 cm⁻¹ region.[19] The symmetric stretch, ν_s(Fe-O-Fe), is also sometimes observed at lower frequencies (~514 cm⁻¹), but the asymmetric stretch is generally more intense and diagnostic.[21]

The ultimate confirmation comes from isotopic labeling. When the dimer is prepared using ¹⁸O-labeled water or base, the ν_as(Fe-¹⁸O-Fe) band should shift to a lower frequency (ca. 800-850 cm⁻¹) due to the heavier mass of the ¹⁸O isotope. This isotopic shift provides unequivocal proof that the observed vibration originates from an Fe-O-Fe bond.[21]

Experimental Protocol: Isotopic Labeling for rR

-

Synthesize ¹⁶O-Dimer: Prepare the µ-oxo dimer using standard procedures with natural abundance (predominantly ¹⁶O) water and base.

-

Acquire ¹⁶O Spectrum: Dissolve the purified ¹⁶O-dimer in a suitable solvent. Acquire the Resonance Raman spectrum using an excitation wavelength that overlaps with a porphyrin absorption band (e.g., Soret-band excitation, ~407 nm). Identify the candidate ν_as(Fe-¹⁶O-Fe) peak.

-

Synthesize ¹⁸O-Dimer: Repeat the synthesis, but meticulously use ¹⁸O-labeled water (H₂¹⁸O) and prepare the base solution (e.g., Na¹⁸OH) from the labeled water. Ensure all potential sources of ¹⁶O contamination are minimized.

-

Acquire ¹⁸O Spectrum: Acquire the rR spectrum of the ¹⁸O-labeled dimer under identical conditions.

-

Analysis: Compare the two spectra. A downward shift of ~40 cm⁻¹ for the band previously identified at ~840-890 cm⁻¹ confirms its assignment as the ν_as(Fe-O-Fe) mode.

Integrated Spectroscopic Confirmation Workflow

No single technique is sufficient for absolute confirmation. A robust characterization relies on the convergence of evidence from multiple spectroscopic methods. The following workflow provides a logical sequence for analysis.

Caption: A multi-technique workflow for the definitive identification of the Fe-O-Fe moiety.

Conclusion

The spectroscopic identification of the µ-oxo-bridged diiron(III) porphyrin dimer is a paradigmatic case study in modern inorganic chemistry, requiring a synergistic application of multiple analytical techniques. UV-Vis spectroscopy provides the initial indication of dimer formation. The disappearance of the monomer's EPR signal offers strong evidence for the magnetically coupled S=0 ground state. Resonance Raman, particularly with ¹⁸O-isotopic substitution, directly probes the Fe-O-Fe vibration. Finally, Mössbauer spectroscopy provides an unambiguous fingerprint of the oxidation, spin, and symmetry state of the iron centers. By following the integrated workflow presented in this guide, researchers can achieve a high-confidence, authoritative identification of this fundamental and important chemical entity.

References

-

SciSpace. (n.d.). On Spin Hamiltonian fits to Mössbauer spectra of high-spin Fe(II) porphyrinate systems. Retrieved from [Link]

- Fan, Y., & Li, J. (2021). The synthesis and crystal structures of two μ-oxo iron(III) porphyrin complexes. Journal of Porphyrins and Phthalocyanines, 25(10n12), 981-990.

- Kühn, D., et al. (2023). μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions. Chemical Science, 14(2), 359-365.

- Munck, E., et al. (2006). On Spin Hamiltonian Fits to Mössbauer Spectra of High-Spin Fe(II) Porphyrinate Systems. Hyperfine Interactions, 170(1-3), 55-60.

- Roach, S. D., et al. (2024). Post-synthetic modification of bis-iron(iii)

- Saha, A., et al. (2010). Synthesis and Characterization of anti-bisFe(III) Porphyrins, syn-bisFe(III)-μ-oxo Porphyrin, and syn-bisFe(III)-μ-oxo Porphyrin Cation Radical. Inorganic Chemistry, 49(9), 4350-4361.

- Saha, A., et al. (2010). Synthesis and characterization of anti-bisFe(III) porphyrins, syn-bisFe(III)-mu-oxo porphyrin, and syn-bisFe(III)-mu-oxo porphyrin cation radical. Inorganic Chemistry, 49(9), 4350-4361.

- Bogacz, K., et al. (2008). Spectroscopic Study of the Dimerisation Process of Iron Protoporphyrin IX. Acta Physica Polonica A, 115(2), 435-437.

- Trukhan, V. M., et al. (2019). Synthesis of μ2 -Oxo-Bridged Iron(III) Tetraphenylporphyrin-Spacer-Nitroxide Dimers and Their Structural and Dynamics Characterization by Using EPR and MD Simulations. Chemistry – A European Journal, 25(10), 2593-2602.

-

Neliti. (n.d.). STUDY ON THE IRON COMPLEXES OF EXPANDED PORPHYRINS, PHTHALOCYANINES, AND PORPHYRAZINES. Retrieved from [Link]

- Reiff, W. M., et al. (2016). A Combined Magnetic and Mössbauer Spectroscopic Study of High-Spin Half-Sandwich Fe(I) Complexes in Monomeric and Polymeric Configurations. Inorganic Chemistry, 55(2), 734-744.

-

Royal Society of Chemistry. (2024). Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis. Retrieved from [Link]

-

World Scientific. (n.d.). The synthesis and crystal structures of two μ-oxo iron(III) porphyrin complexes. Retrieved from [Link]

- Sanders-Loehr, J., et al. (1992). Resonance Raman spectroscopic evidence for the FeS4 and Fe-O-Fe sites in rubrerythrin from Desulfovibrio vulgaris. Biochemistry, 31(20), 5765-5771.

- Vértes, A., et al. (2021). 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry. Magnetochemistry, 7(11), 147.

- Walker, F. A., et al. (2005). NMR and EPR Studies of Low-Spin Fe(III) Complexes of m eso -Tetra-(2,6-Disubstituted Phenyl)Porphyrinates Complexed to Imidazoles and Pyridines of Widely Differing Basicities. Inorganic Chemistry, 44(21), 7468-7484.

- Schelvis, J. P. M., et al. (2002). Resonance Raman detection of the Fe-S bond in endothelial nitric oxide synthase. Biochemistry, 41(18), 5695-5701.

- Nam, W., et al. (2018). Enhanced Reactivities of Iron(IV)‐Oxo Porphyrin Species in Oxidation Reactions Promoted by Intramolecular Hydrogen‐Bonding.

-

Royal Society of Chemistry. (2022). μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(III)] – synthesis, crystal structure, and catalytic activity in oxidation reactions. Retrieved from [Link]

- Karlin, K. D., et al. (2002). Synthesis and Spectroscopy of μ-Oxo (O2-)-Bridged Heme/Non-heme Diiron Complexes: Models for the Active Site of Nitric Oxide Reductase. Inorganic Chemistry, 41(19), 4880-4895.

- Czernuszewicz, R. S., & Spiro, T. G. (2007). Resonance Raman spectroscopy of Fe–S proteins and their redox properties. Journal of Inorganic Biochemistry, 101(11-12), 1647-1663.

- Gismelseed, A., et al. (2022). Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. Frontiers in Chemistry, 10, 986421.

- Brechin, E. K., et al. (2023). Structural and Magnetic Analysis of a Family of Structurally Related Iron(III)-Oxo Clusters of Metal Nuclearity Fe8, Fe12Ca4, and Fe12La4. Magnetochemistry, 9(8), 187.

- Lomachenko, K. A., et al. (2023). Iron(II) Complexes with Porphyrin and Tetrabenzoporphyrin: CASSCF/MCQDPT2 Study of the Electronic Structures and UV-Vis Spectra by sTD-DFT. International Journal of Molecular Sciences, 24(8), 7070.

-

MDPI. (n.d.). Iron(II) Complexes with Porphyrin and Tetrabenzoporphyrin: CASSCF/MCQDPT2 Study of the Electronic Structures and UV–Vis Spectra by sTD-DFT. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and characterization of anti-bisFe(III) porphyrins, syn-bisFe(III)-mu-oxo porphyrin, and syn-bisFe(III)-mu-oxo porphyrin cation radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. Post-synthetic modification of bis-iron( iii )-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01219D [pubs.rsc.org]

- 5. Post-synthetic modification of bis-iron(iii)-μ-oxo-porphyrin prisms to enhance oxygen reduction electrocatalysis - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. μ-Oxo-bis[(octacosafluoro- meso -tetraphenylporphyrinato)iron( iii )] – synthesis, crystal structure, and catalytic activity in oxidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06083C [pubs.rsc.org]

- 7. μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron(II) Complexes with Porphyrin and Tetrabenzoporphyrin: CASSCF/MCQDPT2 Study of the Electronic Structures and UV-Vis Spectra by sTD-DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural and Magnetic Analysis of a Family of Structurally Related Iron(III)-Oxo Clusters of Metal Nuclearity Fe8, Fe12Ca4, and Fe12La4 [mdpi.com]

- 11. Synthesis of μ2 -Oxo-Bridged Iron(III) Tetraphenylporphyrin-Spacer-Nitroxide Dimers and their Structural and Dynamics Characterization by using EPR and MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced Reactivities of Iron(IV)‐Oxo Porphyrin Species in Oxidation Reactions Promoted by Intramolecular Hydrogen‐Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. On Spin Hamiltonian Fits to Mössbauer Spectra of High-Spin Fe(II) Porphyrinate Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Combined Magnetic and Mössbauer Spectroscopic Study of High-Spin Half-Sandwich Fe(I) Complexes in Monomeric and Polymeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Resonance Raman spectroscopy of Fe–S proteins and their redox properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Resonance Raman detection of the Fe-S bond in endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to μ-Oxo-bis[meso-tetraphenylporphyrinatoiron(III)] (C₈₈H₅₆Fe₂N₈O)

Foreword: Unveiling a Catalyst of Remarkable Versatility

The synthetic iron porphyrin dimer, μ-oxo-bis[meso-tetraphenylporphyrinatoiron(III)], with the molecular formula C₈₈H₅₆Fe₂N₈O, stands as a cornerstone in the field of bioinorganic chemistry and catalysis. Its structure, featuring two iron(III) tetraphenylporphyrin units linked by an oxygen bridge, mimics the active sites of various heme-containing enzymes, most notably cytochrome P450. This structural homology has propelled decades of research, revealing its profound catalytic capabilities in a wide array of oxidation reactions. This guide aims to provide a comprehensive technical overview of this fascinating molecule, from its fundamental physicochemical properties to its cutting-edge applications, empowering researchers to harness its full potential.

Molecular Identity and Physicochemical Characteristics

The compound with the molecular formula C₈₈H₅₆Fe₂N₈O is identified as μ-oxo-bis[meso-tetraphenylporphyrinatoiron(III)], often abbreviated as (FeTPP)₂O. It consists of two iron(III) meso-tetraphenylporphyrin ([Fe(TPP)]⁺) units bridged by a single oxygen atom.

Structural Elucidation

X-ray crystallography has been instrumental in defining the three-dimensional architecture of (FeTPP)₂O. The molecule exhibits a distinctive "two-wheels-on-an-axle" conformation. Key structural features include:

-

The Fe-O-Fe Bridge: The two iron centers are linked by a nearly linear oxygen bridge. The Fe-O-Fe bond angle is a subject of considerable interest, as it influences the magnetic coupling between the iron centers. In the non-fluorinated (FeTPP)₂O, this angle is approximately 174.5(1)°.[1]

-

Porphyrin Core: The tetraphenylporphyrin macrocycle provides a rigid, planar scaffold for the iron ion. The phenyl substituents can rotate relative to the porphyrin plane.

-

Iron Coordination: Each iron(III) center is five-coordinate, bonded to the four nitrogen atoms of the porphyrin ring and the bridging oxygen atom.

A comparative analysis of bond lengths in (FeTPP)₂O and its fluorinated analogues reveals the influence of electronic effects on the molecular geometry.

| Parameter | (FeTPP)₂O | (FeTPPF₂₀)₂O | (FeTPPF₂₈)₂O |

| Fe-O Bond Length (Å) | 1.763(1) | 1.775(1) | 1.7816(6) |

| Fe-O-Fe Bond Angle (°) | 174.5(1) | 178.4(5) | 178.34(19) |

Data compiled from published crystallographic studies.[1]

Spectroscopic and Magnetic Properties

The electronic structure of (FeTPP)₂O gives rise to characteristic spectroscopic signatures:

-

UV-Vis Spectroscopy: The UV-visible spectrum is dominated by an intense Soret band around 408 nm and weaker Q-bands in the 500-700 nm region. The position and intensity of these bands are sensitive to the oxidation state and coordination environment of the iron centers. For instance, the μ-oxo dimer can be cleaved by strong Brønsted acids, leading to the formation of monomeric species with distinct spectral features.[1]

-

Infrared (IR) Spectroscopy: A characteristic Fe-O-Fe stretching vibration is observed in the IR spectrum, typically in the range of 800-900 cm⁻¹.

-

Magnetic Properties: The two high-spin iron(III) centers (S=5/2) are antiferromagnetically coupled through the bridging oxygen atom.[2] This results in a diamagnetic or weakly paramagnetic ground state at room temperature.

Synthesis of μ-Oxo-bis[meso-tetraphenylporphyrinatoiron(III)]

The synthesis of (FeTPP)₂O is a well-established procedure, typically involving two main steps: the metalation of tetraphenylporphyrin and the subsequent formation of the μ-oxo bridge.

Metalation of Tetraphenylporphyrin

The insertion of iron into the tetraphenylporphyrin (H₂TPP) macrocycle is commonly achieved by reacting H₂TPP with an iron(II) salt, such as iron(II) chloride (FeCl₂), in a high-boiling point solvent like dimethylformamide (DMF).[3] The resulting iron(II) porphyrin, Fe(II)TPP, is then oxidized to the iron(III) state.

Formation of the μ-Oxo Dimer

The μ-oxo dimer is readily formed by the hydrolysis of an iron(III) porphyrin precursor, such as [Fe(TPP)Cl], in the presence of a base. The hydroxide ion initially coordinates to the iron center and is subsequently deprotonated to form the bridging oxo ligand.

Experimental Protocol: Synthesis of (FeTPP)₂O

-

Metalation: In a round-bottom flask equipped with a condenser, dissolve meso-tetraphenylporphyrin (H₂TPP) in anhydrous DMF. Add a slight excess of FeCl₂. Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-3 hours. Monitor the reaction progress by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret band and the appearance of the Fe(II)TPP Soret band.

-

Oxidation and Dimerization: Cool the reaction mixture to room temperature. Expose the solution to air and add an aqueous solution of a mild base (e.g., sodium hydroxide or potassium hydroxide). Stir the mixture vigorously. The color of the solution will change, indicating the formation of the μ-oxo dimer.

-